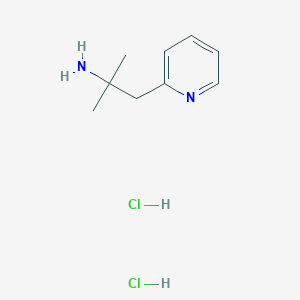

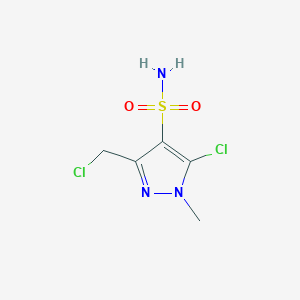

5-Chloro-3-(chloromethyl)-1-methylpyrazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Azide Reactions and Tele-Substitutions One application involves azide ring-opening-ring-closure reactions and tele-substitutions in vicinal azidopyrazole-, pyrrole-, and indolecarboxaldehydes. 5-Chloro-1-methylpyrazole-4-carboxaldehydes react with sodium azide to produce a mixture of 1-azidomethyl-4-cyanopyrazoles and 4-cyano-5-hydroxy-1-methylpyrazoles. This process is significant for synthesizing heterocyclic compounds that could serve as intermediates in pharmaceutical drug development (Becher et al., 1992).

One-pot Synthesis of 5-sulfonamidopyrazole Another application is the one-pot synthesis of 5-sulfonamidopyrazoles from terminal alkynes, sulfonyl azides, and hydrazones. This method leverages a copper-catalyzed three-component reaction, a Lewis acid-catalyzed electrocyclic reaction, and a dehydrogenation process. The efficiency of this method offers a streamlined approach to synthesizing sulfonamidopyrazoles, compounds of interest for their potential biological activities (Li et al., 2011).

Quantum Mechanical Studies Moreover, 5-Chloro-3-(chloromethyl)-1-methylpyrazole-4-sulfonamide's derivatives have been explored in quantum mechanical studies for their potential light harvesting properties. These studies aim to understand the electron distribution and intermolecular interactions of these compounds, which could inform the development of novel inhibitor molecules for enzymes or new materials for dye-sensitized solar cells (Mary et al., 2019).

Safety And Hazards

The safety data sheet for a similar compound, “5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause severe skin burns and eye damage. Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective clothing and eye/face protection .

Propiedades

IUPAC Name |

5-chloro-3-(chloromethyl)-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Cl2N3O2S/c1-10-5(7)4(13(8,11)12)3(2-6)9-10/h2H2,1H3,(H2,8,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPMOWGFZVDMAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)CCl)S(=O)(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-(chloromethyl)-1-methylpyrazole-4-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3',4'-Dihydrospiro[cyclopentane-1,2'-pyrano[2,3-b]pyridine]-4'-one](/img/structure/B2933337.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2933338.png)

![N-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2933343.png)

![4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carboxylic acid](/img/structure/B2933349.png)

![3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1H-quinazoline-2,4-dione](/img/structure/B2933354.png)

![1-(5-(3,4-dimethoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2933357.png)